![molecular formula C7H12O5S B14071857 Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate CAS No. 102547-71-7](/img/structure/B14071857.png)
Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester is an organic compound with the molecular formula C7H12O5S. This compound is characterized by the presence of a butenoic acid backbone with an ethyl ester group and a methylsulfonyl oxy substituent. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester typically involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester involves its interaction with specific molecular targets, leading to various biochemical effects. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Butenoic acid, ethyl ester: Lacks the methylsulfonyl oxy group, resulting in different reactivity and applications.
4-[(Methylsulfonyl)oxy]butanoic acid, ethyl ester: Similar structure but with a different carbon chain length, affecting its chemical properties and uses.
This comprehensive overview highlights the significance of 2-Butenoic acid, 4-[(methylsulfonyl)oxy]-, ethyl ester in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization.
Eigenschaften
CAS-Nummer |
102547-71-7 |
|---|---|
Molekularformel |
C7H12O5S |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
ethyl 4-methylsulfonyloxybut-2-enoate |
InChI |
InChI=1S/C7H12O5S/c1-3-11-7(8)5-4-6-12-13(2,9)10/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
UUFRTUDCQNJDSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


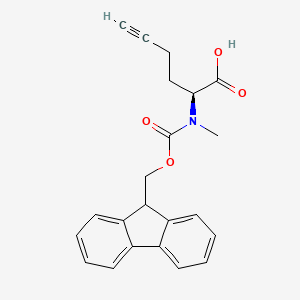

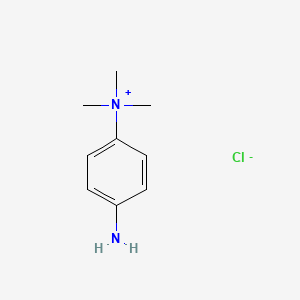

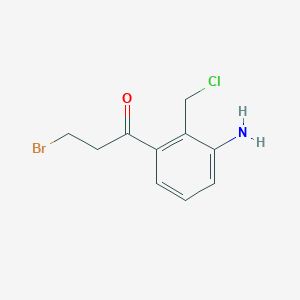


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
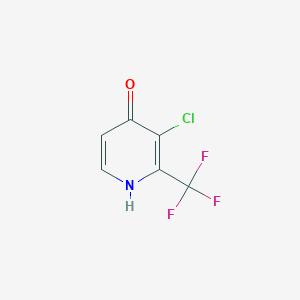

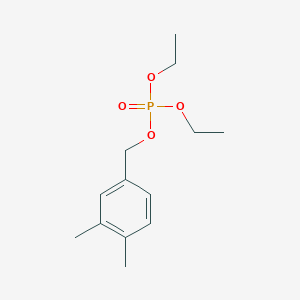
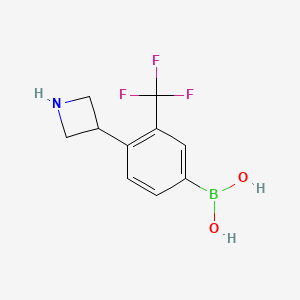
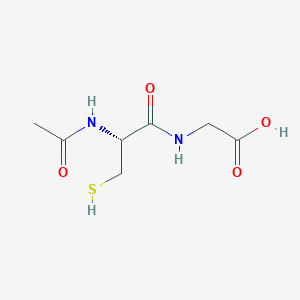
![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
